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Compound of Interest

Compound Name:
1-(4-Methoxyphenyl)piperazine

hydrochloride

Cat. No.: B127617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known metabolic pathways of

1-(4-Methoxyphenyl)piperazine hydrochloride (MeOPP-HCl). The information presented

herein is synthesized from published scientific literature and is intended to support research

and development activities involving this compound. This document details the primary

metabolic transformations, the enzymes responsible, quantitative kinetic data, and

representative experimental protocols.

Executive Summary
1-(4-Methoxyphenyl)piperazine (MeOPP) is a piperazine derivative that undergoes metabolic

transformation primarily in the liver. The major metabolic pathway is O-demethylation of the

methoxy group, leading to the formation of its principal active metabolite, 1-(4-

hydroxyphenyl)piperazine (4-HO-PP). This reaction is predominantly catalyzed by the

polymorphic cytochrome P450 enzyme, CYP2D6. A secondary pathway involves the

degradation of the piperazine moiety. While the specific metabolites of this secondary pathway

for MeOPP have not been fully elucidated in the available literature, analogous piperazine-

containing compounds undergo N-oxidation, hydroxylation, N-dealkylation, and ring cleavage.

The primary metabolite, 4-HO-PP, is expected to undergo further Phase II metabolism, likely

through glucuronidation or sulfation, to facilitate its excretion.
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Quantitative Metabolic Data
The following tables summarize the key quantitative data available for the metabolism of 1-(4-

Methoxyphenyl)piperazine.

Table 1: Michaelis-Menten Kinetic Parameters for the O-demethylation of 1-(4-

Methoxyphenyl)piperazine

Enzyme Source Apparent Km (µM) Apparent Vmax Reference

cDNA-expressed

human CYP2D6
48.34 ± 14.48

5.44 ± 0.47 pmol min-

1 pmol-1 CYP
[1][2][3]

Pooled Human Liver

Microsomes (pHLM)
204.80 ± 51.81

127.50 ± 13.25 pmol

min-1 mg-1 protein
[1][2][3]

Table 2: Inhibition of 1-(4-Methoxyphenyl)piperazine O-demethylation by Quinidine

Enzyme
Source

Substrate
Concentration
(µM)

Inhibitor
(Quinidine)
Concentration
(µM)

Inhibition of 4-
HO-PP
formation (%)

Reference

pHLM 200 1 71.9 ± 4.8 [1][2][3]

pHLM 200 3 98.5 ± 0.5 [1][2][3]

Table 3: Effect of CYP2D6 Genotype on 1-(4-Methoxyphenyl)piperazine O-demethylation

Microsome Source
Relative O-demethylation
Activity (%)

Reference

pHLM (pooled donors) 100 (baseline) [1][2][3]

Human Liver Microsomes from

CYP2D6 Poor Metabolizer
29.4 ± 7.2 [1][2][3]
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Metabolic Pathways
The metabolism of 1-(4-Methoxyphenyl)piperazine can be broadly categorized into Phase I and

predicted Phase II reactions.

Phase I Metabolism
The initial biotransformation of MeOPP involves two primary pathways:

O-demethylation: This is the major metabolic route, where the methyl group is removed from

the methoxyphenyl moiety to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP). This reaction is

primarily mediated by the CYP2D6 enzyme.[1][2][3]

Piperazine Ring Degradation: A secondary pathway involves the breakdown of the

piperazine ring.[1][2] While specific metabolites for MeOPP have not been identified, based

on the metabolism of other piperazine-containing drugs, this can include N-oxidation,

aliphatic hydroxylation, N-dealkylation, and cleavage of the ring to form ethylenediamine

derivatives.[4][5]

Predicted Phase II Metabolism
The primary metabolite, 4-HO-PP, possesses a hydroxyl group which is a suitable site for

Phase II conjugation reactions.[6][7] While not experimentally confirmed for this specific

metabolite in the reviewed literature, it is highly probable that it undergoes:

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group.

These reactions would further increase the water solubility of the metabolite, facilitating its renal

excretion. For other piperazine derivatives, Phase II conjugation to glucuronic and/or sulphuric

acid has been observed.[8]

Visualizations of Metabolic Pathways and
Workflows
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Caption: Major and minor metabolic pathways of 1-(4-Methoxyphenyl)piperazine.

Experimental Workflow for In Vitro Metabolism Study
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Caption: General workflow for an in vitro metabolism study using human liver microsomes.

Logical Flow for CYP450 Inhibition Assay
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Caption: Logical workflow for determining the IC50 value in a CYP450 inhibition assay.

Experimental Protocols
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The following are representative protocols for key experiments based on the methodologies

described in the cited literature.

In Vitro Metabolism of 1-(4-Methoxyphenyl)piperazine in
Human Liver Microsomes
Objective: To determine the in vitro metabolic profile of MeOPP and identify the metabolites

formed.

Materials:

1-(4-Methoxyphenyl)piperazine hydrochloride

Pooled human liver microsomes (HLM)

0.1 M Phosphate buffer (pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Acetonitrile (ACN) for reaction termination

Incubator/shaking water bath (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Prepare a stock solution of MeOPP in a suitable solvent (e.g., methanol or DMSO) and dilute

to working concentrations in phosphate buffer. The final concentration of the organic solvent

in the incubation mixture should be kept low (<1%).

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer,

HLM (e.g., 0.5 mg/mL final protein concentration), and the MeOPP working solution.

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
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Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The

final incubation volume is typically 200-500 µL.

Incubate for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with

gentle agitation.

Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.

Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g for 10

minutes) to precipitate the microsomal proteins.

Transfer the supernatant to clean vials for analysis.

Analyze the samples by a validated LC-MS/MS method to identify and quantify the parent

compound (MeOPP) and its metabolites (e.g., 4-HO-PP).

CYP2D6 Inhibition Assay
Objective: To determine the potential of MeOPP to inhibit the activity of CYP2D6.

Materials:

MeOPP

Pooled human liver microsomes (HLM)

A specific CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

A known CYP2D6 inhibitor as a positive control (e.g., Quinidine)

NADPH regenerating system

Phosphate buffer (pH 7.4)

Acetonitrile

LC-MS/MS system

Procedure:
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Prepare stock solutions of the CYP2D6 probe substrate, MeOPP (at a range of

concentrations), and the positive control inhibitor.

Prepare incubation mixtures containing HLM, phosphate buffer, and either MeOPP, the

positive control, or vehicle control.

Add the CYP2D6 probe substrate to the mixtures. The concentration of the probe substrate

should be at or below its Km value.

Pre-incubate the mixtures for 5-10 minutes at 37°C.

Initiate the reactions by adding the NADPH regenerating system.

Incubate for a fixed time at 37°C, ensuring the reaction is in the linear range for metabolite

formation.

Terminate the reactions with ice-cold acetonitrile.

Process the samples as described in protocol 5.1 (centrifugation and supernatant transfer).

Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the

CYP2D6 probe substrate.

Calculate the percentage of inhibition at each concentration of MeOPP relative to the vehicle

control.

Plot the percentage of inhibition against the logarithm of the MeOPP concentration to

determine the IC50 value.

Conclusion
The metabolism of 1-(4-Methoxyphenyl)piperazine is primarily driven by CYP2D6-mediated O-

demethylation to its active metabolite, 1-(4-hydroxyphenyl)piperazine. The significant

involvement of the polymorphic CYP2D6 enzyme suggests that the pharmacokinetic profile of

MeOPP may vary considerably among individuals. Further research is warranted to fully

characterize the metabolites arising from the degradation of the piperazine ring and to confirm

the predicted Phase II conjugation pathways of the primary metabolite. The provided data and
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protocols offer a solid foundation for further investigation into the metabolic fate and potential

drug-drug interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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